1-(4-Chlorophenyl)-3-[(1,3-dimethylpyrazol-4-yl)methyl]urea
Description
1-(4-Chlorophenyl)-3-[(1,3-dimethylpyrazol-4-yl)methyl]urea is a urea-based compound featuring a 4-chlorophenyl group and a 1,3-dimethylpyrazole moiety. The urea linkage (-NH-C(=O)-NH-) serves as a critical pharmacophore, often associated with hydrogen-bonding interactions in biological targets such as kinases or receptors . Its synthesis typically involves coupling reactions between substituted isocyanates and amines, with the pyrazole and chlorophenyl groups contributing to steric and electronic properties that influence binding affinity and solubility.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[(1,3-dimethylpyrazol-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O/c1-9-10(8-18(2)17-9)7-15-13(19)16-12-5-3-11(14)4-6-12/h3-6,8H,7H2,1-2H3,(H2,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBDFUCXGDSSMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CNC(=O)NC2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-[(1,3-dimethylpyrazol-4-yl)methyl]urea typically involves the reaction of 4-chloroaniline with 1,3-dimethyl-4-formylpyrazole in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired urea derivative. Common reagents used in this synthesis include sodium borohydride or lithium aluminum hydride for the reduction step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products, often involving rigorous purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-[(1,3-dimethylpyrazol-4-yl)methyl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.
Substitution: Nucleophiles like amines, thiols, under basic or neutral conditions.
Major Products
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-[(1,3-dimethylpyrazol-4-yl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Urea Derivatives
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in the combination of a 4-chlorophenyl group and a 1,3-dimethylpyrazole substituent. Below is a comparison with two closely related urea derivatives:
Pharmacological and Binding Affinity Differences
- Target Compound vs. However, the dimethoxy groups in 2d could confer better aqueous solubility, which the target compound may lack due to its simpler substituents .
- Target Compound vs. Dichlorophenyl Analogue () : The dichlorophenyl analogue’s dual chlorine atoms enhance its binding to kinases (e.g., VEGF receptors) by occupying hydrophobic regions, whereas the target compound’s single 4-chlorophenyl group may limit such interactions. Pyrazole methylation patterns (1,3-dimethyl vs. 3,5-dimethyl) also influence metabolic stability; 3,5-dimethyl groups in the analogue may slow hepatic degradation .
Research Findings and Gaps
- Kinase Inhibition: Urea derivatives with pyrazole moieties often target kinases like BRAF or EGFR. The target compound’s activity in these pathways remains understudied compared to its dichlorophenyl analogue, which shows nanomolar IC₅₀ values in kinase assays .
- Toxicity: No in vivo toxicity data exist for the target compound, whereas the dichlorophenyl analogue exhibits moderate hepatotoxicity in rodent models, attributed to excessive halogenation .
Biological Activity
1-(4-Chlorophenyl)-3-[(1,3-dimethylpyrazol-4-yl)methyl]urea is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 1-(4-Chlorophenyl)-3-[(1,3-dimethylpyrazol-4-yl)methyl]urea can be represented as follows:
- Molecular Formula : C13H15ClN4O
- Molecular Weight : 276.74 g/mol
- CAS Number : 842009
The compound features a urea linkage, which is significant for its biological activity. The presence of the chlorophenyl and dimethylpyrazol moieties contributes to its pharmacological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 1-(4-Chlorophenyl)-3-[(1,3-dimethylpyrazol-4-yl)methyl]urea. Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines.
Case Study: Antiproliferative Activity
A study evaluating a series of urea derivatives reported that the target compound demonstrated notable inhibitory activity against A549 (lung cancer) and HCT-116 (colon cancer) cell lines. The calculated IC50 values were:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1-(4-Chlorophenyl)-3-[(1,3-dimethylpyrazol-4-yl)methyl]urea | A549 | 2.39 ± 0.10 |
| 1-(4-Chlorophenyl)-3-[(1,3-dimethylpyrazol-4-yl)methyl]urea | HCT-116 | 3.90 ± 0.33 |
| Sorafenib (control) | A549 | 2.12 ± 0.18 |
| Sorafenib (control) | HCT-116 | 2.25 ± 0.71 |
These results suggest that the compound has comparable potency to established anticancer agents like Sorafenib .
The mechanism by which 1-(4-Chlorophenyl)-3-[(1,3-dimethylpyrazol-4-yl)methyl]urea exerts its effects appears to involve interaction with specific molecular targets within cancer cells. Molecular docking studies suggest that the urea nitrogen and oxygen atoms form hydrogen bonds with amino acid residues in target proteins such as BRAF, a key regulator in cell proliferation pathways .
Other Biological Activities
Beyond its anticancer properties, compounds containing pyrazole moieties have been explored for their anti-inflammatory and analgesic activities. Research indicates that pyrazole derivatives can inhibit cyclooxygenase enzymes and exhibit significant anti-inflammatory effects in various models .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Significant inhibition of cancer cell proliferation |
| Anti-inflammatory | Potential to inhibit cyclooxygenase enzymes |
| Analgesic | Possible pain relief properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
